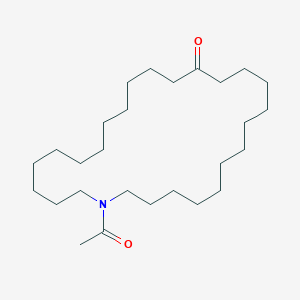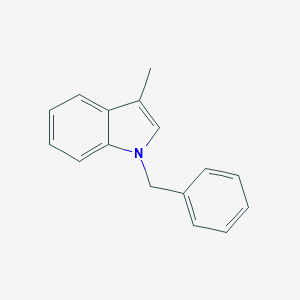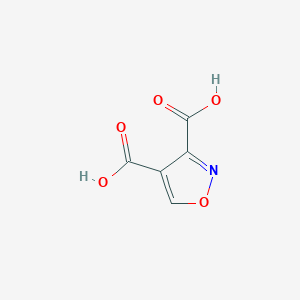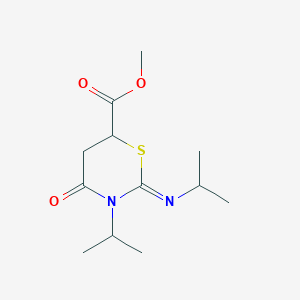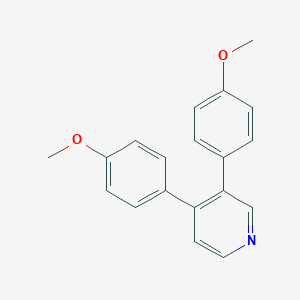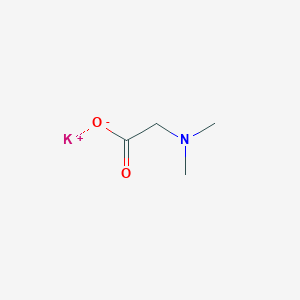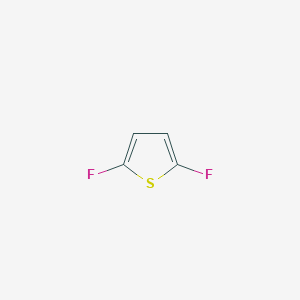
(2R,3S,4S,5R,6S)-2-(羟甲基)-6-(异丙硫)四氢-2H-吡喃-3,4,5-三醇
描述
Isopropyl 1-thio-beta-D-glucopyranoside is a S-glycosyl compound.
科学研究应用
Inducer of β-galactosidase
Isopropyl β-D-thioglucopyranoside is a well-known inducer of β-galactosidase . It is used to amplify the expression of recombinant proteins, making it a valuable tool in molecular biology research .
Protein Expression Research
This compound plays a significant role in protein expression research . It is used in the study of enzyme deficiencies and protein expression irregularities .
Proteomics Research
Isopropyl β-D-thioglucopyranoside is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Biomedicine Industry
The biomedicine industry widely embraces this compound due to its multipurpose properties . It is used in the development of treatments for various ailments .
Biochemical Research
Isopropyl β-D-thioglucopyranoside is used in biochemical research . It is used in the study of biochemical processes and pathways .
Pharmaceutical Research
This compound has extensive applications within pharmaceutical research . It is used in the development of new drugs and therapies .
作用机制
Target of Action
Isopropyl β-D-thioglucopyranoside (IPTG) primarily targets the Lac operon in Escherichia coli (E. coli) . The Lac operon is a set of genes responsible for the transport and metabolism of lactose in E. coli and some other enteric bacteria .
Mode of Action
IPTG acts as an inducer of the Lac operon . It binds to the Lac repressor , a protein that normally inhibits the operon’s function . This binding changes the repressor’s shape, preventing it from binding to the operon and thus allowing the operon to function .
Biochemical Pathways
The primary biochemical pathway affected by IPTG is the Lac operon pathway . When IPTG induces the Lac operon, it leads to the production of three proteins: β-galactosidase, permease, and transacetylase . These proteins enable the bacteria to uptake and metabolize lactose .
Pharmacokinetics
It is known that iptg is a non-metabolizable molecule This allows it to continuously induce the Lac operon as long as it is present in the environment .
Result of Action
The result of IPTG’s action is the induction of the Lac operon , leading to the production of proteins that allow for the uptake and metabolism of lactose . This can be particularly useful in research settings, where IPTG is often used to induce the expression of other, recombinant genes that have been inserted into the Lac operon .
Action Environment
The efficacy and stability of IPTG can be influenced by various environmental factors. For instance, the concentration of IPTG in the environment will affect the level of Lac operon induction . Additionally, the presence of other sugars, such as glucose, can affect the operon’s activity. In an environment with both glucose and lactose (or IPTG), the bacteria will preferentially use glucose, a phenomenon known as catabolite repression .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
19165-11-8 | |
| Record name | 19165-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of isopropyl-β-D-thioglucopyranoside (IPTG) in molecular biology research?
A1: Isopropyl-β-D-thioglucopyranoside acts as a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli, effectively initiating the expression of genes under the control of the lac promoter. [, , ] This makes IPTG an invaluable tool for producing recombinant proteins in bacterial expression systems.
Q2: How does the structure of isopropyl-β-D-thioglucopyranoside (IPTG) contribute to its function as a lac operon inducer?
A2: The structure of isopropyl-β-D-thioglucopyranoside resembles that of allolactose, allowing it to bind to the lac repressor protein. This binding prevents the repressor from attaching to the lac operator region on the DNA, effectively inducing the transcription of genes within the lac operon. []
Q3: Are there optimal conditions for utilizing isopropyl-β-D-thioglucopyranoside (IPTG) in protein expression experiments?
A3: Research indicates that the optimal expression conditions for enzymes involved in specific metabolic pathways, like the production of sepiapterin or GDP-mannose, can be influenced by both temperature and IPTG concentration. For instance, optimal expression was achieved at 30°C and 0.1 mM IPTG for sepiapterin production [] and at 25°C and 0.1 mM IPTG for GDP-mannose production. [] These findings highlight the importance of optimizing expression conditions for each specific system.
Q4: Beyond protein expression, does isopropyl-β-D-thioglucopyranoside (IPTG) have other applications in scientific research?
A4: Yes, researchers have utilized terahertz (THz) spectroscopy to study the vibrational modes of isopropyl-β-D-thioglucopyranoside and other carbohydrate derivatives. [] This technique provides insights into the unique spectral signatures of these molecules, potentially aiding in their identification and characterization in complex biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



